

A Technical Guide to the Historical Preparation of Divinyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl sulfide*

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Introduction

Divinyl sulfide (DVS), a compound with the formula $S(CH=CH_2)_2$, is a versatile monomer and an important intermediate in organic synthesis. Its preparation has been a subject of interest for over a century, with methods evolving from harsh elimination reactions to more sophisticated catalytic processes. This technical guide provides an in-depth overview of the core historical methods for the preparation of **divinyl sulfide**, focusing on the key chemical transformations, experimental conditions, and the evolution of synthetic strategies.

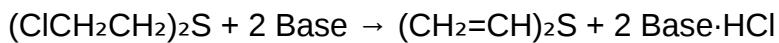
Core Historical Synthetic Methodologies

Two primary methodologies dominate the historical landscape of **divinyl sulfide** synthesis: the dehydrohalogenation of bis(2-haloethyl) sulfides and the direct vinylation of sulfur sources with acetylene.

Dehydrohalogenation of Bis(2-chloroethyl) Sulfide

The first documented synthesis of **divinyl sulfide**, reported in 1920, utilized the dehydrohalogenation of bis(2-chloroethyl) sulfide, colloquially known as mustard gas. This reaction involves the elimination of two molecules of hydrogen chloride in the presence of a strong base.^[1]

Reaction Scheme:



Commonly employed bases for this transformation include alkali metal alkoxides, such as sodium ethoxide, and hydroxides like sodium hydroxide.[\[1\]](#)

- Reagents:

- Bis(2-chloroethyl) sulfide
- Sodium ethoxide (NaOEt)
- Ethanol (EtOH), absolute

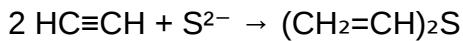
- Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Bis(2-chloroethyl) sulfide is added dropwise to the ethanolic sodium ethoxide solution with vigorous stirring. An exothermic reaction is typically observed, and the reaction temperature may be controlled with an ice bath.
- After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.
- The resulting mixture, containing **divinyl sulfide**, sodium chloride, and ethanol, is then subjected to distillation.
- The crude **divinyl sulfide** is collected and can be further purified by fractional distillation.

Synthesis from Acetylene and a Sulfur Source

A more direct and economically viable route to **divinyl sulfide** involves the reaction of acetylene with a suitable sulfur source. This approach, extensively developed by Soviet chemists, particularly B. A. Trofimov and his school, has become a cornerstone of industrial **divinyl sulfide** production.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The reaction can be performed with hydrogen sulfide or, more commonly, with alkali metal sulfides or hydrosulfides.

Reaction Scheme:



A key innovation in this area was the use of "superbasic" catalytic systems, most notably a mixture of an alkali metal hydroxide (like KOH) and dimethyl sulfoxide (DMSO).^[2] This medium significantly enhances the nucleophilicity of the sulfide species, facilitating the addition to the acetylene triple bond.

- Reagents:

- Sodium sulfide (Na_2S) or sodium hydrosulfide (NaSH)
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Acetylene (gas)

- Procedure:

- A mixture of sodium sulfide and potassium hydroxide is prepared in DMSO in a pressure-resistant reactor equipped with a gas inlet, a stirrer, and a temperature control system.
- The reactor is purged with an inert gas, and then a stream of acetylene is introduced under pressure.
- The reaction mixture is heated to a temperature typically in the range of 80-120°C.^[2] The pressure is maintained by the continuous or intermittent feeding of acetylene.
- The reaction is monitored for the consumption of acetylene.
- Upon completion, the reactor is cooled, and the excess pressure is carefully released.
- The reaction mixture is typically diluted with water, and the organic layer containing **divinyl sulfide** is separated.
- The crude product is then purified by distillation.

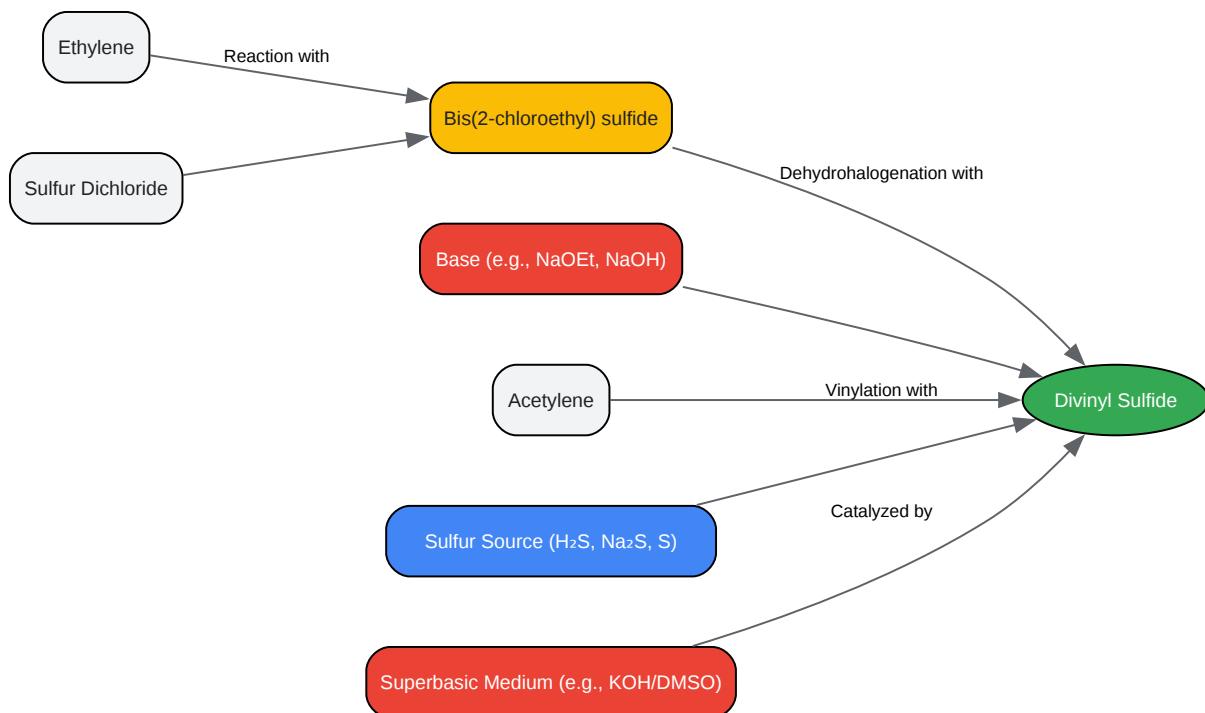
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical methods of **divinyl sulfide** preparation. It is important to note that specific yields and optimal conditions can vary significantly based on the precise experimental setup and purity of reagents.

Method	Sulfur Source	Base/Catalyst	Solvent	Temperature (°C)	Pressure (atm)	Yield (%)	Reference(s)
Dehydrohalogenation	Bis(2-chloroethyl sulfide)	Sodium Ethoxide	Ethanol	Reflux	Atmospheric	Moderate	[1]
Dehydrohalogenation	Bis(2-chloroethyl sulfide)	Sodium Hydroxide	Water	Ambient to warm	Atmospheric	Variable	[1]
Acetylene Vinylation	Sodium Sulfide/Hydrogen Sulfide	KOH	DMSO	80 - 120	>1	25 - 80	[2]
Acetylene Vinylation	Elemental Sulfur	KOH	HMPA/DMSO	80 - 120	>1	25 - 80	[2]

Logical Relationships of Synthetic Pathways

The historical development of **divinyl sulfide** synthesis showcases a progression from multi-step elimination reactions to more direct and efficient vinylation methods. The following diagram illustrates the logical connections between the key starting materials and the final product.

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Caption: Historical Synthetic Pathways to **Divinyl Sulfide**.

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- To cite this document: BenchChem. [A Technical Guide to the Historical Preparation of Divinyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213866#historical-methods-for-divinyl-sulfide-preparation]

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